A Technical Guide to Methyl 5-nitro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications
A Technical Guide to Methyl 5-nitro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the fields of medicinal chemistry and drug discovery.[1] Its indole scaffold, a privileged structure in biologically active compounds, combined with a strategically placed nitro group and a methyl ester, makes it a versatile precursor for the synthesis of a wide range of pharmaceutical targets.[1] This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and insights into its applications, particularly in the development of novel therapeutics.
Physicochemical Properties
The fundamental physicochemical characteristics of Methyl 5-nitro-1H-indole-2-carboxylate are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| IUPAC Name | methyl 5-nitro-1H-indole-2-carboxylate | [1] |
| CAS Number | 157649-56-4 | [1] |
| Molecular Formula | C₁₀H₈N₂O₄ | - |
| Molecular Weight | 220.18 g/mol | [2] |
| Predicted pKa | 13.22 ± 0.30 | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis Protocols
The synthesis of Methyl 5-nitro-1H-indole-2-carboxylate can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Fischer Indole Synthesis
A widely used method for constructing the indole ring is the Fischer indole synthesis. This approach involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde. For Methyl 5-nitro-1H-indole-2-carboxylate, the synthesis typically starts from p-nitrophenylhydrazine and an ethyl pyruvate derivative, followed by esterification.[1][4]
Experimental Protocol:
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Hydrazone Formation: To a solution of p-nitrophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add ethyl pyruvate. The mixture is typically stirred at room temperature to facilitate the formation of the corresponding hydrazone.
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Cyclization (Fischer Indole Synthesis): The formed ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate is cyclized using a strong acid catalyst, such as polyphosphoric acid.[4] The reaction mixture is heated (e.g., to 100°C) to drive the intramolecular cyclization and formation of the indole ring.[4]
-
Work-up and Purification: After completion, the reaction is quenched by pouring it into ice water, which precipitates the crude product, Ethyl 5-nitro-1H-indole-2-carboxylate.[4] The solid is collected by filtration, washed, and dried.[4]
-
Transesterification (if necessary): If the ethyl ester is formed, it can be converted to the methyl ester via standard transesterification methods, typically by heating in methanol with an acid or base catalyst.
Method 2: Nitration of Indoline Precursor
An alternative strategy involves the nitration of a pre-formed indoline ring system, followed by oxidation (dehydrogenation) to restore the indole aromaticity.[5]
Experimental Protocol:
-
Acetyl Protection: The nitrogen of methyl indoline-2-carboxylate is first protected, for example, with an acetyl group, to form methyl 1-acetylindoline-2-carboxylate.
-
Nitration: The protected indoline is then subjected to nitration. This is a critical step where the position of nitration is directed by the existing substituents.
-
Dehydrogenation: The resulting nitro-indoline derivative is dehydrogenated to the corresponding indole using an oxidizing agent such as manganese dioxide (MnO₂) in a solvent like toluene.[5]
-
Deprotection (if necessary): If the protecting group is still present, it is removed in a final step to yield the target compound.
Applications in Drug Discovery
The structural motifs within Methyl 5-nitro-1H-indole-2-carboxylate make it a valuable starting point for synthesizing compounds with significant biological activity.
HIV-1 Integrase Inhibitors
The indole-2-carboxylate core is a recognized scaffold for designing HIV-1 integrase strand transfer inhibitors (INSTIs).[1] These inhibitors function by chelating the essential magnesium ions (Mg²⁺) within the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome, a critical step in the HIV replication cycle.[1] The 5-nitro group offers a site for further chemical modification to optimize the compound's potency, selectivity, and pharmacokinetic properties.[1]
Anticancer Agents
Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents.[6] Research has shown that certain substituted 5-nitroindole scaffolds can act as binders for the c-Myc G-quadruplex.[6][7] The c-Myc oncogene is a key regulator of cell proliferation, and its promoter region can form a G-quadruplex DNA structure. Molecules that can bind to and stabilize this structure can downregulate c-Myc expression, leading to an anti-proliferative effect in cancer cells. The nitro group in these scaffolds often plays a role as a pharmacophore, contributing to the molecule's biological activity through electronic and redox properties.[8]
Precursor for Other Bioactive Molecules
Methyl 5-nitro-1H-indole-2-carboxylate is a versatile intermediate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-nitro-1H-indole-2-carboxylic acid), which serves as a synthon for various other pharmaceutical targets, including compounds investigated for the treatment of Chagas disease.[1] The nitro group can also be reduced to an amine, opening up a vast chemical space for further derivatization and the development of new classes of bioactive compounds.
References
- 1. Methyl 5-nitro-1H-indole-2-carboxylate|CAS 157649-56-4 [benchchem.com]
- 2. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. METHYL 5-NITRO-1H-INDOLE-2-CARBOXYLATE | 157649-56-4 [amp.chemicalbook.com]
- 4. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
